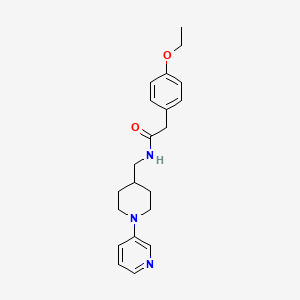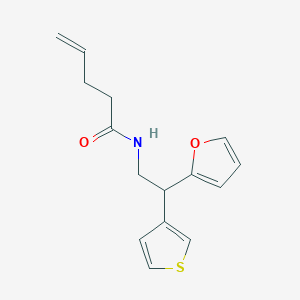![molecular formula C20H15ClN2O2S B2709837 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902942-11-4](/img/new.no-structure.jpg)
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core with an allyloxyphenyl and a chloro substituent, contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through the cyclization of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the chromeno intermediate with suitable nitriles or amidines in the presence of a base.
Substitution Reactions: The allyloxy and chloro substituents are introduced through nucleophilic substitution reactions using allyl halides and chlorinating agents, respectively.
Thionation: The final step involves the conversion of the carbonyl group to a thione using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation or flow chemistry techniques to enhance reaction rates and efficiency .
化学反応の分析
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or allyloxy positions using nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form fused ring systems with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction outcomes .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds with diverse functionalities.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability
作用機序
The mechanism of action of 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as tyrosine kinases, phosphodiesterases, and G-protein coupled receptors.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects. .
類似化合物との比較
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Chromeno[2,3-d]pyrimidines: These derivatives also possess a chromeno-pyrimidine core and are known for their therapeutic potential in treating various diseases.
Thione-Containing Compounds: Compounds with thione groups often exhibit unique reactivity and biological activities, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the combination of structural features that contribute to its distinct chemical and biological properties .
特性
CAS番号 |
902942-11-4 |
|---|---|
分子式 |
C20H15ClN2O2S |
分子量 |
382.86 |
IUPAC名 |
7-chloro-2-(3-prop-2-enoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-2-8-24-15-5-3-4-12(10-15)18-22-19-16(20(26)23-18)11-13-9-14(21)6-7-17(13)25-19/h2-7,9-10H,1,8,11H2,(H,22,23,26) |
InChIキー |
JBERLGBNFQLPFH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)






![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)

![1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2709768.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
![4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2709776.png)
